3-Chloro-2-methyl-4,6-dinitrophenol
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Overview
Description
3-Chloro-2-methyl-4,6-dinitrophenol is an organic compound with the molecular formula C7H5ClN2O5. It is a chlorinated derivative of dinitrophenol and is characterized by the presence of both chloro and nitro functional groups on a phenol ring. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-4,6-dinitrophenol typically involves the nitration of 3-chloro-2-methylphenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-4,6-dinitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols.
Reduction: Formation of 3-chloro-2-methyl-4,6-diaminophenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
3-Chloro-2-methyl-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-4,6-dinitrophenol involves its interaction with cellular components. The compound can uncouple oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane. This leads to a decrease in ATP production and an increase in heat generation. The nitro groups play a crucial role in this process by accepting and donating electrons during redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dinitrophenol: Similar structure but with the chloro group at the 2 position.
2-Methyl-4,6-dinitrophenol: Lacks the chloro group but has similar nitro substitutions.
4,6-Dinitro-o-cresol: Similar nitro substitutions but without the chloro group.
Uniqueness
3-Chloro-2-methyl-4,6-dinitrophenol is unique due to the presence of both chloro and nitro groups, which impart distinct chemical properties. The chloro group enhances its reactivity in nucleophilic substitution reactions, while the nitro groups contribute to its redox behavior and potential biological activity.
Properties
IUPAC Name |
3-chloro-2-methyl-4,6-dinitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O5/c1-3-6(8)4(9(12)13)2-5(7(3)11)10(14)15/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXOKGBLUVSBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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